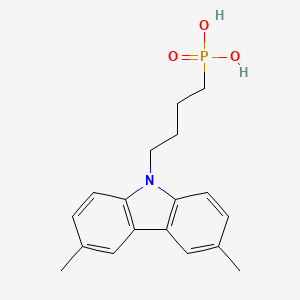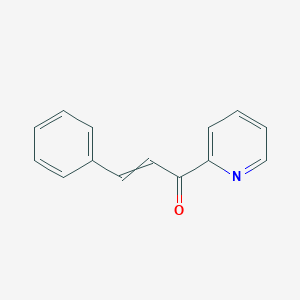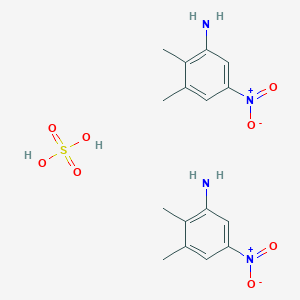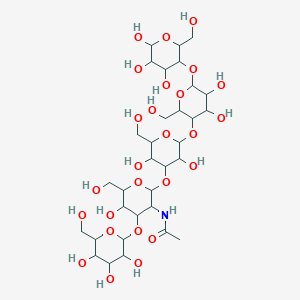
Globopentaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Globopentaose is a complex carbohydrate, specifically an oligosaccharide, composed of five monosaccharide units. It is a part of the globoside family, which are glycosphingolipids found in the cell membranes of animals. The structure of this compound includes a sequence of galactose and N-acetylgalactosamine residues, making it a significant molecule in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of globopentaose can be achieved through enzymatic methods. One notable method involves the use of the enzyme beta1,3-galactosyltransferase from Haemophilus influenzae. This enzyme catalyzes the transfer of a galactose moiety from uridine diphosphate-galactose to an acceptor molecule, forming the this compound structure .
Industrial Production Methods: Industrial production of this compound often involves the use of metabolically engineered microorganisms. For example, Escherichia coli strains can be genetically modified to express specific glycosyltransferases, enabling the large-scale synthesis of this compound. This method is advantageous due to its high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Globopentaose undergoes various chemical reactions, including glycosylation and hydrolysis. Glycosylation involves the addition of sugar moieties to the this compound structure, while hydrolysis breaks down the oligosaccharide into its monosaccharide components.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include uridine diphosphate-galactose and uridine diphosphate-N-acetylgalactosamine. These reactions typically occur under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the oligosaccharide .
Major Products Formed: The major products formed from the reactions involving this compound include various glycosylated derivatives and monosaccharides. These products are often used in further biochemical studies and applications.
Aplicaciones Científicas De Investigación
Globopentaose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions. In biology, this compound plays a role in cell-cell recognition and signaling processes. In medicine, it is investigated for its potential use in cancer immunotherapy, as it can be recognized by specific antibodies. Industrially, this compound is used in the production of glycosphingolipids, which are important components of cell membranes .
Mecanismo De Acción
The mechanism of action of globopentaose involves its interaction with specific receptors and enzymes in the body. It is known to bind to glycosyltransferases, which catalyze the transfer of sugar moieties to the oligosaccharide. This interaction is crucial for the biosynthesis of complex glycosphingolipids, which are essential for various cellular functions .
Comparación Con Compuestos Similares
Globopentaose is unique among oligosaccharides due to its specific sequence of monosaccharides. Similar compounds include globotriose and globotetraose, which have three and four monosaccharide units, respectively. Compared to these compounds, this compound has a more complex structure, making it more versatile in its biological functions and applications .
Propiedades
Fórmula molecular |
C32H55NO26 |
|---|---|
Peso molecular |
869.8 g/mol |
Nombre IUPAC |
N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO26/c1-7(39)33-13-26(58-30-21(47)17(43)14(40)8(2-34)53-30)15(41)9(3-35)52-29(13)59-27-16(42)10(4-36)54-32(23(27)49)57-25-12(6-38)55-31(22(48)19(25)45)56-24-11(5-37)51-28(50)20(46)18(24)44/h8-32,34-38,40-50H,2-6H2,1H3,(H,33,39) |
Clave InChI |
UPMYJLDHPCCTMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


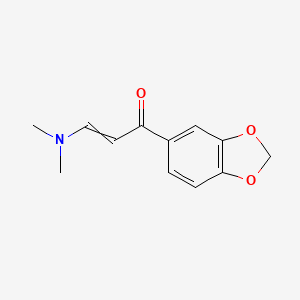
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-4-methylbenzamide](/img/structure/B12513021.png)
![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)

